molecular formula C11H13NO2 B2834230 Spiro[1,3-benzodioxole-2,4'-piperidine] CAS No. 7677-96-5

Spiro[1,3-benzodioxole-2,4'-piperidine]

Cat. No.: B2834230
CAS No.: 7677-96-5
M. Wt: 191.23
InChI Key: QVKNICXDNWDLFN-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,4’-piperidine] is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a piperidine ring. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The spirocyclic structure imparts unique three-dimensional properties, making it a valuable scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-benzodioxole-2,4’-piperidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of a benzodioxole derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic product.

Industrial Production Methods

In an industrial setting, the production of Spiro[1,3-benzodioxole-2,4’-piperidine] may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common. Industrial methods focus on scalability and cost-effectiveness while maintaining high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of new derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzodioxole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

Spiro[1,3-benzodioxole-2,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Due to its bioactive properties, Spiro[1,3-benzodioxole-2,4’-piperidine] is explored for its potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Spiro[1,3-benzodioxole-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The compound may inhibit or activate signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Another spirocyclic compound with a similar structure but different biological activities.

    Spirooxindole: Known for its applications in medicinal chemistry, particularly in the development of anticancer agents.

    Spiropyrrolidine: A spirocyclic compound with diverse biological activities and applications in drug discovery.

Uniqueness

Spiro[1,3-benzodioxole-2,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct three-dimensional properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules with potential therapeutic applications.

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-4-10-9(3-1)13-11(14-10)5-7-12-8-6-11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKNICXDNWDLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7677-96-5
Record name spiro[1,3-benzodioxole-2,4'-piperidine]
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